3-n-Butoxy-4-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-n-Butoxy-4-fluorobenzoic acid is an organic compound with the molecular formula C11H13FO3 It is characterized by the presence of a butoxy group and a fluorine atom attached to a benzoic acid core
Preparation Methods
The synthesis of 3-n-Butoxy-4-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoic acid and n-butyl alcohol.
Esterification: The first step involves the esterification of 4-fluorobenzoic acid with n-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. This reaction forms 4-fluorobenzoic acid butyl ester.
Hydrolysis: The ester is then hydrolyzed under basic conditions using sodium hydroxide to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-n-Butoxy-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate ion.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, sulfuric acid for esterification, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-n-Butoxy-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: There is interest in its potential therapeutic applications. Studies focus on its ability to modulate biological pathways and its potential as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 3-n-Butoxy-4-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atom and butoxy group contribute to its binding affinity and specificity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-n-Butoxy-4-fluorobenzoic acid can be compared with other similar compounds, such as:
4-Fluorobenzoic Acid: Lacks the butoxy group, resulting in different chemical properties and reactivity.
3-n-Butoxybenzoic Acid: Lacks the fluorine atom, affecting its biological activity and interactions.
4-Butoxybenzoic Acid: Similar structure but without the fluorine atom, leading to different chemical and biological properties.
The presence of both the butoxy group and the fluorine atom in this compound makes it unique, providing a combination of properties that are not found in the other compounds.
Properties
IUPAC Name |
3-butoxy-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOFIGXVHKITBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.